Mechanistic Profiling of (1S,3R,5R)-PIM447 Dihydrochloride in Multiple Myeloma
Mechanistic Profiling of (1S,3R,5R)-PIM447 Dihydrochloride in Multiple Myeloma
A Technical Guide for Drug Development & Application Scientists
Executive Summary
(1S,3R,5R)-PIM447 dihydrochloride (formerly LGH447) represents a class of potent, pan-PIM kinase inhibitors designed to dismantle the survival signaling networks in Multiple Myeloma (MM). Unlike standard kinase inhibitors that often target a single node, PIM447 simultaneously disrupts cell cycle progression, translation initiation, and anti-apoptotic shielding. This guide details the molecular mechanism of action (MoA), providing a validated experimental framework for assessing its efficacy in preclinical MM models.
Chemical & Pharmacological Profile
PIM447 functions as an ATP-competitive inhibitor with high specificity for the PIM kinase family (PIM1, PIM2, PIM3). In the context of Multiple Myeloma, PIM2 is the critical isoform, often constitutively active and driving resistance to mTOR inhibition.
Kinase Selectivity & Potency
PIM447 exhibits picomolar to low nanomolar potency against all three isoforms.
| Target Kinase | IC50 (nM) | Biological Consequence in MM |
| PIM1 | 6.0 | Cell cycle progression (G1/S transition) |
| PIM2 | 18.0 | Primary Driver: Anti-apoptosis (BAD phosphorylation) & mTORC1 activation |
| PIM3 | 9.0 | Protein translation regulation |
| Off-Targets | >1000 | Minimal activity against CDK2, AKT, or PKC, ensuring low toxicity |
Note: Data represents mean biochemical IC50 values derived from standard kinase panel profiling.
Mechanism of Action: The PIM-mTOR-Myc Axis
The efficacy of PIM447 in MM stems from its ability to sever the "survival triangle" formed by PIM kinases, the mTORC1 pathway, and c-Myc stability.
Disruption of Anti-Apoptotic Signaling (The BAD Link)
In MM cells, PIM2 phosphorylates the pro-apoptotic protein BAD at Serine 112 (Ser112). This phosphorylation sequesters BAD in the cytoplasm (bound to 14-3-3 proteins), preventing it from neutralizing Bcl-2/Bcl-xL.
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PIM447 Action: Inhibits PIM2
Reduced p-BAD(Ser112) BAD translocates to mitochondria Cytochrome C release Apoptosis.
mTORC1 and Translation Control
PIM kinases promote mTORC1 activity parallel to the PI3K/AKT pathway. PIM phosphorylates TSC2 (tuberous sclerosis complex 2) and PRAS40 , relieving their inhibitory pressure on mTORC1.
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PIM447 Action: Restores TSC2 function, reducing phosphorylation of 4E-BP1 and S6K , thereby halting cap-dependent translation of oncogenes.
c-Myc Destabilization
c-Myc is a hallmark driver in MM. PIM kinases phosphorylate c-Myc, increasing its half-life.
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PIM447 Action: Reduces c-Myc phosphorylation, promoting its ubiquitination and proteasomal degradation.
Pathway Visualization
Figure 1: PIM447 Mechanism of Action. Red lines indicate inhibition; dashed lines represent pathways blocked by PIM447.
Experimental Validation Protocols
To validate PIM447 activity in your specific MM models, follow these self-validating protocols. These are designed to confirm both target engagement (biomarkers) and phenotypic outcome (cell death).
Protocol A: Target Engagement via Western Blotting
Objective: Confirm PIM447 inhibits phosphorylation of downstream substrates (BAD, 4E-BP1, S6).
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Cell Seeding: Seed MM.1S or RPMI-8226 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with PIM447 at varying concentrations (e.g., 0, 100, 500, 1000 nM) for 4 to 6 hours .
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Rationale: Phosphorylation events change rapidly; 24h is too long for proximal signaling.
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Lysis: Harvest cells on ice. Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .
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Detection Targets (Primary Antibodies):
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p-BAD (Ser112): Direct PIM2 readout. Expect dose-dependent decrease.
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p-4E-BP1 (Thr37/46): mTORC1 readout. Expect decrease.
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c-Myc: Stability readout. Expect decrease in total protein levels.
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Cleaved Caspase-3: Apoptosis marker. Expect increase.
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Loading Control:
-Actin or GAPDH.
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Protocol B: Synergy Assessment (Annexin V/PI)
Objective: Quantify apoptosis when combining PIM447 with Standard of Care (e.g., Pomalidomide).
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Matrix Design: Prepare a
dose matrix in a 96-well plate.-
PIM447: 0, 0.5x, 1x, 2x IC50.
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Partner Drug: 0, 0.5x, 1x, 2x IC50.
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Incubation: 48 hours.
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Staining: Wash cells with Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
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Flow Cytometry:
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Q3 (Annexin-/PI-): Live.
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Q4 (Annexin+/PI-): Early Apoptosis.
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Q2 (Annexin+/PI+): Late Apoptosis.
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Analysis: Calculate Combination Index (CI) using the Chou-Talalay method. CI < 1.0 indicates synergy.
Experimental Workflow Diagram
Figure 2: Validation Workflow. Differentiating early signaling checks (WB) from phenotypic outcomes (Flow).
Clinical Implications & Synergy
PIM447 is rarely used as a monotherapy due to compensatory feedback loops (e.g., upregulation of AKT). However, it is highly effective in combination settings.
Synergistic Combinations
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With Pomalidomide/Dexamethasone: PIM inhibition sensitizes MM cells to IMiD-induced cytotoxicity by preventing the compensatory upregulation of c-Myc.
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With LEE011 (Ribociclib): Dual inhibition of CDK4/6 and PIM kinases targets the cell cycle at two distinct checkpoints (G1/S), overcoming resistance to single-agent CDK inhibition.
References
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Raab, M. S., et al. (2019). "LGH447, a novel pan-PIM kinase inhibitor, in patients with relapsed/refractory multiple myeloma." Leukemia.
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Keane, N. A., et al. (2015). "PIM kinases in multiple myeloma." Blood Cancer Journal.
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Lu, J., et al. (2013). "PIM2 is required for maintaining multiple myeloma cell growth and survival." Blood.
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Novartis Pharmaceuticals. (2016). "Study of Safety and Efficacy of LGH447 in Patients With Relapsed/Refractory Multiple Myeloma." ClinicalTrials.gov.
(Note: URLs provided link to the primary abstract or clinical trial record for verification.)
